molecular formula C8H14Cl2N2S B2667701 2-Methyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine;dihydrochloride CAS No. 2567504-48-5

2-Methyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine;dihydrochloride

Cat. No. B2667701
CAS RN: 2567504-48-5
M. Wt: 241.17
InChI Key: MHORIOSSGQJTED-UHFFFAOYSA-N
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Description

“2-Methyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine;dihydrochloride” is a chemical compound . It is a white solid . The compound is used in the synthesis of various derivatives .


Synthesis Analysis

The compound can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .


Molecular Structure Analysis

The molecular structure of the compound can be established based on spectral data and elemental analyses . The 1H NMR spectrum (500 MHz, DMSO-d6) shows peaks at 3.56 (2H, t, J = 5.7, 6-CH2), 3.91 (3H, s, OCH3), 4.50 (2H, t, J = 5.8, 5-CH2), 4.58 (2H, s, 8-CH2), and 10.42 (2H, br. s, NH2+) .


Chemical Reactions Analysis

The compound can undergo various chemical reactions to form different derivatives . For instance, it can react with hydrazonoyl halides to form 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 156–159°C . More detailed physical and chemical properties are not available in the current data.

properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S.2ClH/c1-6-10-7-2-4-9-5-3-8(7)11-6;;/h9H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHORIOSSGQJTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4H,5H,6H,7H,8H-[1,3]thiazolo[4,5-D]azepine dihydrochloride

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